Diphenyl sulfite
CAS No.: 4773-12-0
Cat. No.: VC14411944
Molecular Formula: C12H10O3S
Molecular Weight: 234.27 g/mol
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Specification
CAS No. | 4773-12-0 |
---|---|
Molecular Formula | C12H10O3S |
Molecular Weight | 234.27 g/mol |
IUPAC Name | diphenyl sulfite |
Standard InChI | InChI=1S/C12H10O3S/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H |
Standard InChI Key | AVGYVDOSBJFXFR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)OS(=O)OC2=CC=CC=C2 |
Introduction
Chemical Identification and Structural Characteristics
Molecular Architecture
Diphenyl sulfite features a central sulfur atom bonded to three oxygen atoms and two phenyl groups, forming a sulfite ester (Figure 1). The IUPAC name, diphenyl sulfite, reflects this structure, with sulfur in the +4 oxidation state. Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 234.271 g/mol | |
Exact Mass | 234.035 g/mol | |
PSA (Polar Surface Area) | 54.74 Ų | |
LogP (Octanol-Water) | 3.588 |
Synonyms and Registry Information
Alternative designations include diphenyl sulphite, sulfurous acid diphenyl ester, and Schwefligsäure-diphenylester . Its CAS registry (4773-12-0) provides a unique identifier for regulatory and commercial purposes.
Synthesis and Reaction Pathways
Direct Synthesis Approaches
While no explicit synthesis protocols for diphenyl sulfite are detailed in the reviewed literature, analogous reactions suggest plausible routes. Dialkyl sulfites (e.g., dimethyl sulfite) react with aryllithium reagents to form diaryl sulfides . By extension, treating sulfurous acid derivatives with phenol derivatives under controlled conditions may yield diphenyl sulfite. For example:
This reaction would require acid catalysis and dehydration agents to drive esterification.
Reactivity and Byproduct Formation
Diphenyl sulfite’s sulfite ester group is prone to hydrolysis, potentially generating phenol and sulfurous acid under aqueous conditions. In non-polar solvents, it may act as a mild sulfonating agent, though this remains speculative without experimental validation.
Physicochemical Properties
Stability and Degradation
The compound’s stability profile is inferred from its functional groups. Sulfite esters generally exhibit sensitivity to heat, moisture, and alkaline conditions, decomposing via hydrolysis or oxidation. Accelerated stability studies under varying pH and temperature regimes are needed to quantify degradation kinetics.
Spectroscopic Characterization
No experimental IR, NMR, or mass spectra were located in the reviewed sources. Computational predictions using the molecular formula suggest:
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IR: Strong S-O stretching vibrations near 970–1050 cm⁻¹.
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¹H NMR: Aromatic protons resonating at δ 7.2–7.5 ppm (multiplet).
Industrial and Research Applications
Role in Organic Synthesis
The compound’s capacity to transfer sulfite groups remains unexplored. In contrast, diphenyl sulfide derivatives are established ligands in asymmetric catalysis . Diphenyl sulfite’s electron-withdrawing sulfite group might modulate catalyst electronic properties if incorporated into ligand architectures.
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